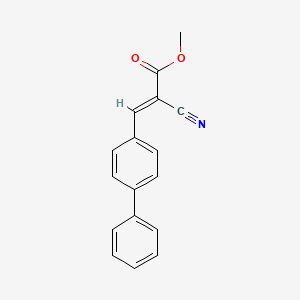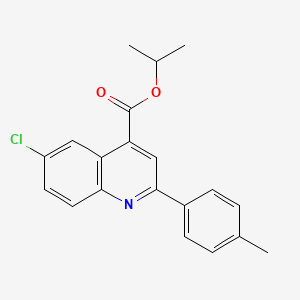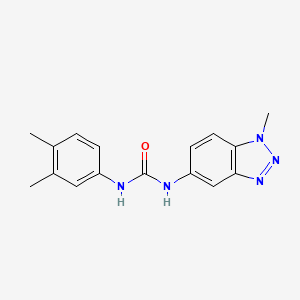
methyl 3-(4-biphenylyl)-2-cyanoacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(4-biphenylyl)-2-cyanoacrylate, also known as MBCA, is a type of cyanoacrylate adhesive that is widely used in scientific research applications. This adhesive is known for its strong bonding properties and is commonly used in the fields of biology, chemistry, and materials science.
作用機序
Methyl 3-(4-biphenylyl)-2-cyanoacrylate works by forming strong covalent bonds between surfaces. When applied to a surface, methyl 3-(4-biphenylyl)-2-cyanoacrylate reacts with moisture in the air to form a polymer that binds the two surfaces together. This mechanism of action makes methyl 3-(4-biphenylyl)-2-cyanoacrylate a highly effective adhesive for a wide range of applications.
Biochemical and Physiological Effects
methyl 3-(4-biphenylyl)-2-cyanoacrylate has been shown to have minimal biochemical and physiological effects on cells and tissues. It is biocompatible and does not cause significant inflammation or toxicity in vivo. This makes it an ideal adhesive for use in tissue engineering and drug delivery applications.
実験室実験の利点と制限
One of the main advantages of using methyl 3-(4-biphenylyl)-2-cyanoacrylate in lab experiments is its strong bonding properties. It allows for the creation of stable and long-lasting bonds between surfaces, which is important for many scientific research applications. However, methyl 3-(4-biphenylyl)-2-cyanoacrylate does have some limitations. It is not suitable for use in high-temperature environments and can degrade over time in the presence of moisture.
将来の方向性
There are many potential future directions for the use of methyl 3-(4-biphenylyl)-2-cyanoacrylate in scientific research. One area of interest is the development of new formulations of methyl 3-(4-biphenylyl)-2-cyanoacrylate that have improved properties, such as increased biocompatibility or resistance to degradation. Additionally, methyl 3-(4-biphenylyl)-2-cyanoacrylate could be used in the development of new drug delivery systems or in the creation of new materials for use in microfluidics and other applications.
Conclusion
Methyl 3-(4-biphenylyl)-2-cyanoacrylate is a highly effective adhesive that is widely used in scientific research applications. Its strong bonding properties and biocompatibility make it an ideal adhesive for use in tissue engineering, drug delivery, and microfluidics. While there are some limitations to its use, the potential future directions for methyl 3-(4-biphenylyl)-2-cyanoacrylate in scientific research are numerous and exciting.
合成法
Methyl 3-(4-biphenylyl)-2-cyanoacrylate is synthesized through the reaction of cyanoacetic acid with 4-biphenylmethanol in the presence of a strong acid catalyst. The resulting product is then treated with methyl iodide to form methyl 3-(4-biphenylyl)-2-cyanoacrylate. This synthesis method is relatively simple and yields a high purity product.
科学的研究の応用
Methyl 3-(4-biphenylyl)-2-cyanoacrylate is widely used in scientific research applications due to its strong bonding properties and biocompatibility. It is commonly used in the fields of biology, chemistry, and materials science for applications such as tissue engineering, drug delivery, and microfluidics.
特性
IUPAC Name |
methyl (E)-2-cyano-3-(4-phenylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-20-17(19)16(12-18)11-13-7-9-15(10-8-13)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSBDWKXMJUPQT-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)C2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5750006.png)


![7,7-dimethyl-2-(4-methyl-1-piperidinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5750024.png)

![isopropyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5750040.png)




![N~1~-(3-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5750083.png)
![5-(2-chloro-5-nitrophenyl)-2-furaldehyde {6-[(3,4-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5750085.png)
![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)